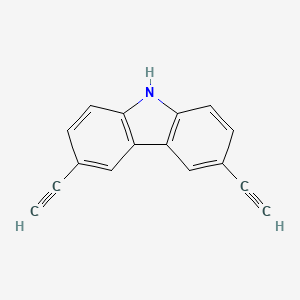

3,6-Diethynylcarbazole

Description

The exact mass of the compound 3,6-Diethynylcarbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,6-Diethynylcarbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diethynylcarbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,6-diethynyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h1-2,5-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLNYORJQOYKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909342-65-0 | |

| Record name | 3,6-Diethynylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Mode of Action

It is synthesized by oxidative coupling of appropriate precursors. More detailed studies are needed to elucidate the exact mode of action of 3,6-Diethynylcarbazole.

Action Environment

The action of 3,6-Diethynylcarbazole can be influenced by various environmental factors. For instance, it has been reported that the compound exhibits enhanced antioxidant properties and heat resistance when incorporated into silicon-containing arylacetylene resins. This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.

Biological Activity

3,6-Diethynylcarbazole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

3,6-Diethynylcarbazole is a derivative of carbazole, characterized by the presence of two ethynyl groups at the 3 and 6 positions. The synthesis typically involves the coupling of carbazole derivatives with ethynyl groups through various organic reactions, including Sonogashira coupling. This synthetic route allows for modifications that enhance the compound's biological properties.

Biological Activity Overview

The biological activity of 3,6-Diethynylcarbazole has been studied primarily in relation to its anticancer properties, antimicrobial effects, and potential neuroprotective roles.

Anticancer Activity

Several studies have demonstrated that 3,6-Diethynylcarbazole exhibits significant anticancer activity across various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays have shown that 3,6-Diethynylcarbazole can induce cell cycle arrest and apoptosis in cancer cells. The compound has been reported to exhibit IC50 values ranging from 4.7 to 32.2 µM against breast cancer cell lines MCF-7 and MDA-MB-231 .

- Mechanism of Action : The compound's mechanism involves the modulation of key signaling pathways associated with apoptosis and oxidative stress response. It can interact with cytochrome P450 enzymes, influencing drug metabolism and enhancing its cytotoxic effects .

Antimicrobial Activity

Research indicates that carbazole derivatives, including 3,6-Diethynylcarbazole, possess notable antimicrobial properties:

- Antibacterial Effects : In studies evaluating antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, derivatives showed inhibition zones greater than those observed with standard antibiotics like amoxicillin .

- Antifungal Effects : The compound also exhibited antifungal activity in preliminary screenings, suggesting a broad spectrum of antimicrobial efficacy.

Case Study 1: Anticancer Evaluation

A study focused on the evaluation of various carbazole derivatives highlighted the effectiveness of 3,6-Diethynylcarbazole in inhibiting tumor growth in vitro. The results indicated that treatment with the compound led to a significant reduction in cell viability in multiple cancer cell lines (Table 1).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8 |

| MDA-MB-231 | 4.7 |

| SMMC-7721 | <5 |

Table 1: Cytotoxicity of 3,6-Diethynylcarbazole against various cancer cell lines.

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of carbazole derivatives, 3,6-Diethynylcarbazole was evaluated for its ability to inhibit bacterial growth. The results demonstrated effective inhibition against Bacillus subtilis at concentrations as low as 31.25 µg/ml.

Molecular Mechanisms

The biological effects of 3,6-Diethynylcarbazole are mediated through several molecular mechanisms:

- Enzyme Interaction : Binding to cytochrome P450 enzymes alters their activity, which can either inhibit or enhance metabolic processes related to drug action.

- Gene Expression Modulation : The compound influences gene expression related to apoptosis and oxidative stress through interaction with transcription factors .

Scientific Research Applications

Organic Electronics

One of the most promising applications of 3,6-diethynylcarbazole is in the field of organic electronics. Its excellent electron transport properties make it an ideal candidate for use in:

- Organic Light Emitting Diodes (OLEDs) : DEC can be used as a host material or as a dopant to enhance the performance and efficiency of OLEDs.

- Organic Photovoltaics (OPVs) : The compound's ability to facilitate charge transport enhances the efficiency of solar cells.

Table 1: Comparison of Electronic Properties

| Property | 3,6-Diethynylcarbazole | Other Carbazole Derivatives |

|---|---|---|

| Electron Mobility | High | Moderate to High |

| Bandgap Energy | Low | Variable |

| Thermal Stability | High | Moderate |

Medicinal Chemistry

3,6-Diethynylcarbazole has also been investigated for its potential therapeutic applications:

- Antitumor Activity : Research has shown that DEC exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that DEC derivatives can induce apoptosis in breast cancer cells, making them candidates for further development in cancer therapy.

- Neuroprotective Effects : Certain derivatives have been found to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of 3,6-diethynylcarbazole derivatives on human tumor cell lines using MTS assays. Results indicated IC50 values ranging from 0.5 to 2.5 μM against several cell lines, including MCF-7 and HL-60. Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis through modulation of signaling pathways involved in cell survival.

Material Science

In material science, DEC has been explored for its ability to form conductive polymers and nanocomposites:

- Nanotechnology : DEC-based materials are being studied for their use in nanodevices due to their favorable electronic properties.

- Sensors : The compound's sensitivity to environmental changes makes it suitable for developing chemical sensors.

Biological Activities

The biological activities of 3,6-diethynylcarbazole have been a focal point in recent research:

- Antimicrobial Properties : DEC derivatives have shown promising antibacterial activity against various pathogens.

- Antioxidant Activity : The compound has been reported to exhibit significant antioxidant properties, contributing to its neuroprotective effects.

Table 2: Biological Activities of 3,6-Diethynylcarbazole Derivatives

Q & A

Q. What are the best practices for scaling up 3,6-Diethynylcarbazole synthesis without compromising purity?

- Methodological Answer : Pilot reactions (1–10 g scale) should optimize stirring efficiency and heat transfer. Use Schlenk lines for large-volume inert conditions. Replace column chromatography with recrystallization (e.g., ethanol/water) or fractional distillation for cost-effectiveness. Implement in-line FTIR monitoring to track reaction progress. Purity validation via elemental analysis ensures batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.